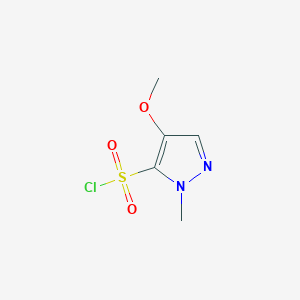
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-Dimethyloxolan-2-yl)ethan-1-amine, also known as 2-DMMEA, is an organic compound that is widely used in scientific research. It is a derivative of ethylamine, which is a primary amine. 2-DMMEA is a versatile molecule that has been used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Applications De Recherche Scientifique
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as chiral amines and peptides. It has also been used as a catalyst in organic reactions, such as the formation of carbon-carbon bonds. In addition, this compound has been used as a model compound for studying the mechanism of action of drugs, and to investigate the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine is not fully understood. However, it is believed that the compound binds to proteins in the cell, which causes changes in their structure and function. This, in turn, leads to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. In addition, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, this compound has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Finally, it has been found to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP).
Avantages Et Limitations Des Expériences En Laboratoire
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has several advantages for laboratory experiments. First, it is relatively easy to synthesize, which makes it cost-effective. Second, it is a stable compound, which makes it suitable for long-term storage. Third, it has a wide range of biochemical and physiological effects, which makes it useful for studying the mechanism of action of drugs.
However, there are also some limitations to using this compound in laboratory experiments. First, it is not a very potent compound, which means that it may not be suitable for studying the effects of drugs at low concentrations. Second, it is not very soluble in water, which may limit its use in aqueous solutions. Third, it has a tendency to form complexes with other molecules, which may interfere with the results of the experiments.
Orientations Futures
The potential applications of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine are far-reaching, and there are many possible future directions for research. One possible direction is to further investigate its mechanism of action. In particular, researchers could study its interactions with proteins in the cell and its effects on biochemical and physiological processes. Another possible direction is to explore its use as a model compound for studying the effects of drugs. Researchers could also investigate its use as a catalyst in organic reactions, and study its potential for use in drug synthesis. Finally, researchers could explore its potential for use in the synthesis of chiral amines and peptides.
Méthodes De Synthèse
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine can be synthesized from ethylamine through a series of steps. First, ethylamine is treated with dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide (DMSO) to form an ethyl carbamate. This intermediate is then treated with dimethylformamide (DMF) and a base, such as potassium carbonate, to form the desired product, this compound. This method has been used in various studies, and has been found to be efficient and cost-effective.
Propriétés
IUPAC Name |
2-(5,5-dimethyloxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJKXZQTWXXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)


![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)

